molecular formula C20H13BrN2O4S B5056196 8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one

8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one

Cat. No.: B5056196
M. Wt: 457.3 g/mol
InChI Key: RGWJSDWNXZPOHG-UHFFFAOYSA-N
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Description

8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one is a complex organic compound that belongs to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromenone core using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with a thioamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Oxidation: Potassium permanganate, hydrogen peroxide, solvents (e.g., water, acetic acid).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the compound.

    Oxidation: Oxidized derivatives of the thiazole ring.

Scientific Research Applications

8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one: Characterized by the presence of a bromine atom, nitro group, and thiazole ring.

    8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-4-one: Similar structure but with a different position of the nitro group.

    8-Bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4S/c1-10-3-4-14(11(2)5-10)19-22-17(9-28-19)15-7-12-6-13(23(25)26)8-16(21)18(12)27-20(15)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWJSDWNXZPOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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